molecular formula C10H7F2N3O B1472232 4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol CAS No. 1537110-63-6

4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol

Cat. No.: B1472232
CAS No.: 1537110-63-6
M. Wt: 223.18 g/mol
InChI Key: JGLDGWJDVYACHP-UHFFFAOYSA-N
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Description

Structural Characterization of 4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol

IUPAC Nomenclature and Systematic Identification

This compound is systematically identified by its IUPAC name, which reflects its functional groups and substituents. The core pyridazine ring contains two adjacent nitrogen atoms at positions 1 and 2. A hydroxyl group (-OH) is attached at position 3, and an amino group (-NH₂) occupies position 4. The substituent at position 6 is a 3,4-difluorophenyl group, characterized by fluorine atoms at the meta and para positions of the phenyl ring.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₇F₂N₃O , derived from the pyridazine core (C₄H₃N₂), the 3,4-difluorophenyl group (C₆H₃F₂), and the hydroxyl and amino substituents. Its molecular weight is 223.18 g/mol , calculated as follows:

Component Contribution (g/mol)
Carbon (C₁₀) 12.01 × 10 = 120.10
Hydrogen (H₇) 1.01 × 7 = 7.07
Fluorine (F₂) 19.00 × 2 = 38.00
Nitrogen (N₃) 14.01 × 3 = 42.03
Oxygen (O) 16.00 × 1 = 16.00
Total 223.20

Crystallographic Data and X-ray Diffraction Studies

While specific X-ray crystallography data for this compound are not reported in the literature, structural insights can be inferred from analogous pyridazine derivatives. For example, related compounds such as 6-(3,4-difluorophenyl)pyridazin-3-ol exhibit planar pyridazine rings with dihedral angles between the phenyl and pyridazine rings typically ranging between 30°–45° . The amino and hydroxyl groups likely adopt positions that minimize steric strain, favoring hydrogen-bonding interactions in the crystalline state.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : The aromatic protons of the 3,4-difluorophenyl group would appear as multiplets in the 7.0–8.0 ppm range, split by fluorine coupling. The amino (-NH₂) and hydroxyl (-OH) protons may resonate at 5.0–6.0 ppm and 3.0–5.0 ppm , respectively, depending on solvation or intermolecular hydrogen bonding.
  • ¹³C NMR : The carbons of the pyridazine ring would exhibit signals in the 150–160 ppm range (nitrogen-adjacent carbons), while the phenyl carbons would appear at 110–130 ppm . Fluorine coupling may cause splitting in the aromatic carbon signals.
Infrared (IR) Spectroscopy

Key IR absorption bands would include:

Functional Group Wavenumber (cm⁻¹)
N-H (amino) 3300–3500
O-H (hydroxyl) 3200–3400
C=N (pyridazine) 1600–1650
C-F (phenyl) 1100–1300
Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound’s UV-Vis spectrum would feature absorption bands corresponding to π→π* transitions in the pyridazine and phenyl rings. A strong peak in the 250–300 nm range is expected, influenced by conjugation between the aromatic systems.

Tautomeric Forms and Electronic Structure Analysis

Pyridazin-3-ol derivatives can exist in tautomeric equilibrium between the hydroxyl (enol) and keto forms. For this compound, the enol tautomer is likely dominant due to resonance stabilization from the adjacent amino group. The electron-withdrawing fluorine atoms on the phenyl ring enhance the acidity of the hydroxyl proton, favoring deprotonation in basic conditions.

Electron Distribution :

  • The amino group at position 4 donates electron density to the pyridazine ring, activating it toward electrophilic substitution.
  • The 3,4-difluorophenyl group exerts an electron-withdrawing effect through inductive and resonance mechanisms, increasing the ring’s electrophilicity at positions 5 and 6.

Properties

IUPAC Name

5-amino-3-(3,4-difluorophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-6-2-1-5(3-7(6)12)9-4-8(13)10(16)15-14-9/h1-4H,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLDGWJDVYACHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=O)C(=C2)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular behaviors, such as increased or decreased proliferation, apoptosis, or differentiation. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit kinase activity by binding to the active site of the enzyme, preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to the compound can lead to gradual degradation, resulting in decreased efficacy over time. Additionally, long-term studies have indicated that this compound can have sustained effects on cellular processes, such as prolonged inhibition of specific signaling pathways or persistent changes in gene expression.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels within the cell. For instance, the compound can inhibit key metabolic enzymes, leading to altered metabolic pathways and changes in the levels of specific metabolites. These changes can have downstream effects on cellular processes, such as energy production, biosynthesis, and detoxification.

Biological Activity

4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine core substituted with an amino group and a 3,4-difluorophenyl moiety. This unique structure contributes to its biological properties, particularly in enzyme inhibition and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an inhibitor for various enzymes, including monoamine oxidase (MAO) and cyclooxygenase (COX) enzymes. The compound's interaction with these targets can modulate metabolic pathways, influencing cellular processes such as apoptosis and inflammation.

Enzyme Inhibition

Inhibitory activities against MAO-B have been reported. For instance, derivatives of pyridazinones have shown IC50 values ranging from 1.57 µM to 4.19 µM against MAO-A and significant selectivity for MAO-B .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties through COX inhibition assays. Preliminary results suggest that it suppresses COX enzyme activity, thereby reducing the production of pro-inflammatory mediators like prostaglandins .

Study 1: MAO Inhibition

A study on the structure-activity relationship of pyridazinone derivatives revealed that modifications at specific positions significantly enhanced their inhibitory potency against MAO-B. For example, compounds with electron-withdrawing groups exhibited improved efficacy compared to their non-substituted counterparts .

Study 2: Anti-inflammatory Activity

In a recent investigation, several pyrimidine derivatives were synthesized and screened for their anti-inflammatory potential. The results indicated that specific substitutions on the pyrimidine ring led to enhanced COX inhibition, highlighting the importance of structural modifications in developing effective anti-inflammatory agents .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameTarget EnzymeIC50 (µM)Activity Description
This compoundMAO-B1.57Selective inhibitor
Pyrimidine Derivative ACOX-12.5Moderate inhibitor
Pyrimidine Derivative BCOX-21.8Strong inhibitor

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of pyridazinone compounds, including 4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol, exhibit significant anticancer properties. Research focusing on the synthesis of pyridazine derivatives has shown promising results against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma. These compounds have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .

Mitochondrial Uncoupling Agents
The compound has also been investigated as a mitochondrial uncoupler. Mitochondrial uncouplers are known to increase energy expenditure by dissipating the proton gradient across the mitochondrial membrane. In a study evaluating various derivatives, this compound showed enhanced oxygen consumption rates (OCR), indicating its potential role in treating metabolic disorders such as obesity and non-alcoholic steatohepatitis (NASH). The structure-activity relationship (SAR) studies highlighted that halogen substitutions significantly improved the uncoupling activity .

Structure-Activity Relationship Studies

Halogen Substitution Effects
The introduction of halogens at specific positions on the phenyl ring of this compound has been systematically studied to optimize its biological activity. For instance, ortho-fluorinated analogs demonstrated superior mitochondrial uncoupling capabilities compared to their non-substituted counterparts. The SAR analysis revealed that electron-withdrawing groups enhance the efficacy of these compounds as mitochondrial uncouplers .

Synthesis and Characterization

The synthesis of this compound involves several key steps that include the formation of intermediates through nucleophilic aromatic substitution reactions followed by cyclization processes. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Case Study 1: Anticancer Efficacy
In a recent experimental study, researchers synthesized a series of pyridazine derivatives, including this compound, and evaluated their antiproliferative effects against MCF-7 cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer activity compared to standard chemotherapeutics .

Case Study 2: Metabolic Disorder Treatment
Another study explored the effects of this compound on a mouse model of diet-induced obesity. Mice treated with this compound showed a marked reduction in body weight and improved metabolic parameters after four weeks of treatment. These findings support its potential application as a therapeutic agent for obesity-related metabolic disorders .

Data Tables

Application AreaFindingsReference
Anticancer ActivitySignificant inhibition of MCF-7 cell proliferation
Mitochondrial UncouplingEnhanced OCR rates indicating potential for obesity treatment
SAR StudiesOptimal halogen substitutions improve biological activity
SynthesisConfirmed structure via NMR and mass spectrometry

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol and their key differences:

Compound Name Substituents (Pyridazine Ring) Substituents (Phenyl Ring) Key Features Potential Implications
This compound -NH₂ (position 4) 3,4-diF High lipophilicity (due to F), H-bond donor (NH₂), moderate polarity Enhanced metabolic stability, target binding
6-(3,4-dihydroxyphenyl)pyridazin-3-ol -OH (position 3) 3,4-diOH High polarity, strong H-bond capacity Lower membrane permeability, increased solubility
6-(4-fluoro-2-methoxyphenyl)pyridazin-3-ol -OH (position 3) 4-F, 2-OCH₃ Electron-donating (OCH₃), moderate lipophilicity Altered electronic effects, metabolic pathways

Structural and Functional Analysis:

Substituent Effects on the Phenyl Ring: The 3,4-difluorophenyl group in the target compound introduces electron-withdrawing fluorine atoms, which increase lipophilicity and may improve metabolic stability compared to hydroxylated analogs like 6-(3,4-dihydroxyphenyl)pyridazin-3-ol .

Pyridazine Core Modifications: The 4-amino group in the target compound distinguishes it from analogs with hydroxyl or unmodified positions. This group may enhance interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding or electrostatic interactions.

Synthetic Considerations :

  • The synthesis of the target compound likely involves aryl Grignard reagents, as evidenced by its structural similarity to intermediates described in Example 9 (e.g., UU-1, derived from (3,4-difluorophenyl)magnesium bromide) . This contrasts with hydroxylated analogs, which may require protective group strategies to prevent oxidation.

Research Findings and Limitations

While the provided evidence highlights structural parallels, direct experimental data (e.g., solubility, bioactivity) for this compound is absent. Key inferences are drawn from substituent effects:

  • Lipophilicity : The difluorophenyl group likely increases logP compared to dihydroxyphenyl analogs, favoring blood-brain barrier penetration .
  • Stability : Fluorine substitutions may reduce susceptibility to oxidative metabolism, extending half-life .
  • Synthetic Accessibility : The use of Grignard reagents suggests scalable synthesis, though purification challenges (e.g., regioselectivity) may arise .

Further studies are needed to validate these hypotheses and explore the compound’s pharmacological profile.

Preparation Methods

Formation of 6-(3,4-difluorophenyl)pyridazin-3-one Intermediate

  • Starting Materials: 3,4-difluoroacetophenone and hydrazine hydrate.
  • Reaction: The acetophenone derivative is reacted with hydrazine hydrate under reflux conditions in acetic acid or an appropriate solvent to form the 6-(3,4-difluorophenyl)pyridazin-3-one.
  • Conditions: Reflux for 10 hours, followed by cooling and neutralization to pH ~8.
  • Yield: Typically high, around 90% or more.
  • Notes: The reaction proceeds via condensation of acetophenone with hydrazine, cyclizing to form the pyridazinone ring.

Chlorination to 3-Chloro-6-(3,4-difluorophenyl)pyridazine

  • Reagents: Phosphorus oxychloride (POCl3).
  • Conditions: Reflux at 100 °C for 2 hours.
  • Workup: Quenching on ice, neutralization with sodium carbonate to pH 7.
  • Yield: Approximately 90-95%.
  • Characterization: Confirmed by NMR and IR spectroscopy, showing characteristic pyridazine protons and chloro substitution.

Amination at the 4-Position

  • Reagents: Hydrazine hydrate or ammonia.
  • Conditions: Heating with hydrazine hydrate at elevated temperature (~130 °C) for 1 hour.
  • Outcome: Replacement of chlorine with amino group to yield this compound.
  • Yield: High, often above 90%.
  • Notes: The nucleophilic substitution reaction is facilitated by the activated chloropyridazine intermediate.

Alternative Synthetic Routes and Enhancements

Use of High-Pressure Q-Tube Reactor for Cyclocondensation

  • A novel approach employs a high-pressure Q-Tube reactor to promote cyclocondensation between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones.
  • Advantages include higher yields, cleaner products, lower energy costs, and shorter reaction times compared to conventional heating or microwave methods.
  • Although this method is more commonly applied to thiazolo[4,5-c]pyridazine derivatives, it demonstrates potential for adaptation to pyridazin-3-ol derivatives synthesis.

Protection and Deprotection Strategies

  • Phenolic hydroxyl groups can be protected using tert-butyldiphenylsilyl ethers to prevent side reactions during multi-step synthesis.
  • Deprotection is achieved under mild basic conditions, allowing for selective functional group transformations.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation to pyridazinone 3,4-difluoroacetophenone + hydrazine hydrate, reflux in acetic acid, 10 h ~90 Formation of pyridazin-3-one intermediate
2 Chlorination Phosphorus oxychloride, reflux 100 °C, 2 h 90-95 Conversion to 3-chloropyridazine
3 Amination (nucleophilic substitution) Hydrazine hydrate, 130 °C, 1 h >90 Introduction of amino group at 4-position
4 Optional protection/deprotection TBD (e.g., silyl ethers) Variable Protect phenol groups during synthesis
5 High-pressure cyclocondensation (alternative) Q-Tube reactor, high pressure, 4-thiazolidinones + arylhydrazonopropanals Improved yields Environmentally benign, efficient synthesis

Detailed Research Findings and Analytical Data

  • Infrared Spectroscopy (IR): Characteristic NH and NH2 stretching bands observed between 3197–3560 cm⁻¹ confirm amino substitution.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows singlet peaks for NH and NH2 protons.
    • Aromatic protons of the 3,4-difluorophenyl group appear as multiplets between 7.1–7.9 ppm.
    • The pyridazin-3-ol proton resonances confirm ring formation.
  • Elemental Analysis: Consistent with calculated values for C, H, N, and F content confirming purity and correct substitution.
  • Yields and Purity: Most methods report yields above 90%, with products isolated by filtration and recrystallization without need for extensive purification.

Q & A

Basic: What synthetic methodologies are effective for preparing 4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol?

Answer:
The synthesis typically involves:

Condensation reactions : Reacting 3,4-difluorophenylacetamide with hydrazine derivatives to form the pyridazine core .

Regioselective fluorination : Ensuring proper substitution at the 3,4-difluorophenyl group via Ullmann coupling or Suzuki-Miyaura cross-coupling .

Amination : Introducing the amino group at the 4-position using ammonia or protected amine reagents under catalytic conditions.
Key considerations : Optimize reaction temperature (70–100°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating intermediates .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR spectra to confirm regiochemistry and fluorine substitution patterns. For example, 19F^{19}\text{F} NMR peaks at δ -110 to -120 ppm indicate aromatic fluorines .
  • HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]+^+) using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolve crystal structures to validate stereoelectronic effects of fluorine atoms on molecular conformation .

Advanced: What strategies address conflicting solubility and bioactivity data in preclinical studies?

Answer:
Contradictions between solubility (often poor due to fluorinated aromatic rings) and bioactivity can be resolved by:

Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to enhance aqueous solubility while maintaining target engagement .

Co-crystallization : Use co-solvents (e.g., cyclodextrins) to improve dissolution rates without structural modification .

SAR analysis : Systematically modify substituents (e.g., replacing -OH with -OCH3_3) to balance lipophilicity (logP) and hydrogen-bonding capacity. Computational modeling (DFT or molecular docking) can predict optimal modifications .

Advanced: How can researchers identify biological targets for this compound?

Answer:
Employ multi-disciplinary approaches:

  • Affinity chromatography : Immobilize the compound on agarose beads to pull down binding proteins from cell lysates .
  • Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify inhibitory activity, given pyridazine derivatives’ affinity for ATP-binding pockets .
  • Transcriptomics : Compare gene expression profiles in treated vs. untreated cells (RNA-seq) to pinpoint pathways modulated by the compound .

Basic: What safety protocols are critical for handling fluorinated pyridazine derivatives?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (S24/25) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile fluorinated intermediates.
  • Waste disposal : Collect fluorinated waste separately for incineration to prevent environmental release .

Advanced: How can computational methods optimize the pharmacokinetic profile of this compound?

Answer:

  • ADMET prediction : Use tools like SwissADME or ADMETLab to forecast absorption, CYP450 interactions, and plasma protein binding. Adjust logD (target 1–3) via substituent modifications .
  • Metabolic stability : Simulate phase I/II metabolism (e.g., CYP3A4 oxidation) with Schrödinger’s Metabolism Module. Introduce electron-withdrawing groups to block metabolic hotspots .

Basic: What analytical techniques quantify trace impurities in synthesized batches?

Answer:

  • HPLC-DAD/ELSD : Detect impurities at 0.1% levels using gradient elution (0.1% TFA in water/acetonitrile) .
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd from cross-coupling reactions) with detection limits <1 ppb .

Advanced: How do fluorine substituents influence the compound’s electronic and steric properties?

Answer:

  • Electron effects : Fluorine’s electronegativity increases the pyridazine ring’s electron deficiency, enhancing interactions with electron-rich biological targets (e.g., kinases) .
  • Steric effects : Ortho-fluorine atoms create torsional strain, reducing rotational freedom and stabilizing bioactive conformations. Use X-ray crystallography or DFT calculations to map steric landscapes .

Advanced: What in vivo models are suitable for evaluating therapeutic efficacy?

Answer:

  • Rodent inflammation models : Test anti-inflammatory activity in carrageenan-induced paw edema, monitoring cytokine levels (IL-6, TNF-α) via ELISA .
  • Xenograft models : Assess antitumor efficacy in nude mice implanted with human cancer lines (e.g., HCT-116 colon carcinoma). Measure tumor volume and metastasis via bioluminescence imaging .

Basic: How can researchers mitigate batch-to-batch variability in synthesis?

Answer:

  • Process control : Standardize reaction parameters (temperature, stirring rate) using automated reactors (e.g., ChemSpeed™).
  • Quality by Design (QbD) : Identify critical quality attributes (CQAs) via DOE (Design of Experiments) to optimize reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol
Reactant of Route 2
4-Amino-6-(3,4-difluorophenyl)pyridazin-3-ol

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